Manganese(II) oxide

Lithium-ion battery Anode material Electrochemical energy storage

MnO₂ decomposes above 535°C, causing porosity and cracking during high-temperature ceramic sintering. Manganese(II) oxide eliminates this failure mode: • Stable beyond 1500°C under inert/reducing atmospheres, enabling defect-free ceramic bodies • Rock salt structure facilitates solid-state reaction with Fe₂O₃/ZnO for controlled-permeability MnZn ferrites • Available at 99% purity (-60 mesh); ships ambient from global stock

Molecular Formula MnO
Molecular Weight 70.937 g/mol
CAS No. 1344-43-0
Cat. No. B073436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) oxide
CAS1344-43-0
Synonymshausmannite
manganese monoxide
manganese oxide
manganese oxide, hydrate
manganomanganic oxide
manganous-manganic oxide
Mn3O4
Molecular FormulaMnO
Molecular Weight70.937 g/mol
Structural Identifiers
SMILESO=[Mn]
InChIInChI=1S/Mn.O
InChIKeyVASIZKWUTCETSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in acid;  insol in wate

Manganese(II) Oxide Technical Baseline


Manganese(II) oxide (MnO) is an inorganic compound that crystallizes in a cubic rock salt structure (space group Fm3̄m, lattice parameter a = 4.442 Å) with Mn²⁺ and O²⁻ occupying octahedral coordination sites . This material is often nonstoichiometric, with compositions ranging from MnO to MnO₁.₀₄₅ due to cation vacancies or interstitial oxygen . MnO exhibits a density of 5.43–5.46 g/cm³, a melting point of 1650–1840°C, and sublimes at approximately 3400°C under inert conditions [1][2]. The compound is insoluble in water but soluble in acids and ammonium chloride, forming manganese(II) salts upon acid treatment .

MnO vs. Higher Manganese Oxides: Key Differences


In-class substitution among manganese oxides is technically unsound because each oxidation state confers distinct electrochemical, thermal, magnetic, and reactivity profiles that directly govern application suitability. For instance, MnO (Mn²⁺) exhibits a theoretical lithium-ion battery capacity of 755 mAh g⁻¹, substantially lower than MnO₂ (1232 mAh g⁻¹) or Mn₂O₃ (1018 mAh g⁻¹), yet offers a lower and more stable discharge plateau [1][2]. Thermally, MnO remains stable up to >1500°C under inert atmospheres, whereas MnO₂ decomposes above 535°C, rendering MnO uniquely suited for high-temperature ceramic and metallurgical processes [3]. Magnetically, MnO is antiferromagnetic with a Néel temperature of 115–122 K, distinguishing it from ferrimagnetic Mn₃O₄ (Curie temperature 46 K) and enabling specific applications in spintronics and magnetic heterostructures [4]. These property divergences—quantified below—preclude generic interchange without compromising performance or safety.

Quantitative Differentiation Evidence for MnO


Lithium-Ion Battery Anode Capacity

Among manganese oxides, theoretical lithium storage capacity varies systematically with oxidation state: MnO (Mn²⁺) exhibits 755 mAh g⁻¹, compared to MnO₂ (1232 mAh g⁻¹), Mn₂O₃ (1018 mAh g⁻¹), and Mn₃O₄ (937 mAh g⁻¹) [1]. Although MnO₂ possesses the highest theoretical capacity due to its higher manganese valence, MnO offers a lower and more stable discharge plateau around 0.5–0.8 V vs. Li/Li⁺, which is advantageous for mitigating electrolyte decomposition and enhancing first-cycle Coulombic efficiency in full-cell configurations [2]. Under optimized nanostructuring, MnO anodes have demonstrated a retained capacity of 650 mAh g⁻¹ after 150 cycles at 35.5 mA g⁻¹ [3].

Lithium-ion battery Anode material Electrochemical energy storage

Thermal Stability Advantage

Manganese(II) oxide demonstrates exceptional thermal robustness, remaining stable up to >1500°C under inert or reducing atmospheres and subliming at approximately 3400°C without decomposition [1]. In stark contrast, manganese dioxide (MnO₂) undergoes thermal decomposition above 535°C, evolving oxygen and converting to Mn₂O₃ or Mn₃O₄ phases [2]. This 1000+°C differential in thermal stability renders MnO the only viable manganese oxide for applications involving sustained high-temperature exposure, such as refractory ceramics, ferrite manufacturing at elevated sintering temperatures, and metallurgical reduction processes.

High-temperature ceramics Metallurgical processing Thermal analysis

Antiferromagnetic Ordering vs. Ferrimagnetism

Manganese oxides display diverse magnetic ground states governed by oxidation state and crystal field effects. MnO is antiferromagnetic with a Néel temperature (TN) measured at 115 K in nanoparticulate form and 122 K in bulk crystalline specimens [1][2]. In comparison, Mn₂O₃ is antiferromagnetic with TN = 75 K, Mn₅O₈ is antiferromagnetic with TN = 131 K, and Mn₃O₄ is ferrimagnetic with a Curie temperature (TC) of 46 K [1]. The higher TN of MnO relative to Mn₂O₃ and the distinct antiferromagnetic ordering (vs. ferrimagnetic Mn₃O₄) make MnO the preferred choice for exchange bias heterostructures, antiferromagnetic spintronic devices, and fundamental studies of magnetic frustration in rock salt oxides.

Spintronics Magnetic materials Antiferromagnetic spintronics

Ultra-High Purity for Thin-Film Deposition

Commercially available Manganese(II) oxide is offered at purity grades up to 99.99% on a trace metals basis, with specifications validated via inductively coupled plasma mass spectrometry (ICP-MS) [1]. This ultra-high purity is critical for applications where trace transition metal contaminants (e.g., Fe, Co, Ni, Cu) would otherwise degrade electronic or optical performance. Comparable manganese oxide analogs (MnO₂, Mn₂O₃, Mn₃O₄) are more commonly supplied at technical grades (95–99%) due to their greater susceptibility to phase impurities during synthesis and storage [2]. The availability of 99.99% MnO enables its use as a precursor for molecular beam epitaxy (MBE) of manganese-based magnetic thin films and as a sputtering target material for semiconductor device fabrication.

Thin-film deposition Semiconductor manufacturing High-purity precursors

MnO Application Scenarios


High-Temperature Ceramic and Ferrite Sintering

Manganese(II) oxide is the exclusive manganese oxide feedstock for ceramic and ferrite formulations requiring sintering temperatures above 600°C. As established in Evidence_Item 2, MnO remains thermally stable beyond 1500°C under inert or reducing atmospheres, whereas MnO₂ decomposes above 535°C with oxygen evolution that can induce porosity, cracking, or compositional inhomogeneity in the final ceramic body . MnO serves as a precursor for manganese zinc (MnZn) ferrites used in high-frequency transformers and inductors, where its rock salt structure facilitates solid-state reaction with Fe₂O₃ and ZnO to yield spinel ferrites with controlled magnetic permeability and low core loss.

Li-Ion Battery Anodes with Stable Discharge

For lithium-ion battery anode applications where a low, stable discharge plateau (0.5–0.8 V vs. Li/Li⁺) is prioritized over absolute maximum capacity, MnO is the appropriate selection over higher-capacity MnO₂ or Mn₂O₃ [1]. The lower operating potential of MnO mitigates electrolyte decomposition and solid electrolyte interphase (SEI) instability, improving first-cycle Coulombic efficiency and long-term cycling stability in full-cell configurations. As quantified in Evidence_Item 1, MnO delivers 755 mAh g⁻¹ theoretical capacity, which, while lower than MnO₂ (1232 mAh g⁻¹), is sufficient for many applications when paired with advanced carbon composite architectures that enhance electronic conductivity and accommodate volume expansion.

Antiferromagnetic Spintronics and Heterostructures

MnO is the preferred antiferromagnetic layer in exchange bias heterostructures and spintronic devices operating at cryogenic temperatures. As documented in Evidence_Item 3, MnO exhibits antiferromagnetic ordering with a Néel temperature of 115–122 K [2]. This TN is significantly higher than that of antiferromagnetic Mn₂O₃ (75 K) and distinct from the ferrimagnetic ordering of Mn₃O₄ (TC = 46 K) [2]. The rock salt structure of MnO is lattice-matched to several technologically relevant ferromagnetic layers (e.g., Fe, Co), enabling epitaxial growth of MnO/ferromagnet bilayers with well-defined exchange coupling. Applications include magnetic random-access memory (MRAM) devices, spin-valve sensors, and fundamental investigations of antiferromagnetic dynamics.

Semiconductor Thin-Film and MBE Deposition

The commercial availability of MnO at 99.99% trace metals purity, as established in Evidence_Item 4, positions this material as the manganese source of choice for molecular beam epitaxy (MBE), pulsed laser deposition (PLD), and sputtering target fabrication in semiconductor manufacturing . Ultra-high purity MnO enables the deposition of manganese-containing oxide thin films (e.g., Mn-doped ZnO, LaMnO₃, MnFe₂O₄) with controlled stoichiometry and minimized unintentional dopant incorporation. The stability of MnO against further oxidation under ambient storage conditions simplifies handling and extends shelf life compared to higher manganese oxides, which are prone to phase evolution and moisture sensitivity.

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